6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione 6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
Brand Name: Vulcanchem
CAS No.: 2167621-83-0
VCID: VC4210925
InChI: InChI=1S/C11H8BrNO2/c12-6-1-2-7-8(5-6)11(3-4-11)10(15)13-9(7)14/h1-2,5H,3-4H2,(H,13,14,15)
SMILES: C1CC12C3=C(C=CC(=C3)Br)C(=O)NC2=O
Molecular Formula: C11H8BrNO2
Molecular Weight: 266.094

6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione

CAS No.: 2167621-83-0

Cat. No.: VC4210925

Molecular Formula: C11H8BrNO2

Molecular Weight: 266.094

* For research use only. Not for human or veterinary use.

6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione - 2167621-83-0

Specification

CAS No. 2167621-83-0
Molecular Formula C11H8BrNO2
Molecular Weight 266.094
IUPAC Name 6'-bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
Standard InChI InChI=1S/C11H8BrNO2/c12-6-1-2-7-8(5-6)11(3-4-11)10(15)13-9(7)14/h1-2,5H,3-4H2,(H,13,14,15)
Standard InChI Key DMTMUGHOPYNKOZ-UHFFFAOYSA-N
SMILES C1CC12C3=C(C=CC(=C3)Br)C(=O)NC2=O

Introduction

Chemical Structure and Nomenclature

Structural Features

6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione features a spirocyclic architecture where a cyclopropane ring is fused to the nitrogen atom of an isoquinoline-1,3-dione core. The bromine substituent at the 6'-position enhances electrophilicity, facilitating interactions with biological targets . Key structural attributes include:

PropertyValueSource
IUPAC Name6'-bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
Molecular FormulaC11H8BrNO2\text{C}_{11}\text{H}_8\text{BrNO}_2
Molecular Weight266.09 g/mol
Canonical SMILESC1CC12C3=C(C=CC(=C3)Br)C(=O)NC2=O

The spirocyclic design imposes steric constraints that influence conformational flexibility, while the electron-withdrawing bromine atom modulates reactivity and binding specificity .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the cyclopropane protons (δ 1.2–1.8 ppm) and aromatic protons (δ 7.1–8.3 ppm) . Infrared (IR) spectroscopy confirms the presence of carbonyl groups (ν ~1,710 cm1^{-1}) and C-Br stretches (ν ~560 cm1^{-1}) . High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 266.09.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via bromination of homophthalimide derivatives under acidic conditions. A representative pathway involves:

  • Bromination: Reaction of homophthalic anhydride with bromine in acetic acid, yielding 4,4-dibromoisoquinoline-1,3-dione intermediates .

  • Spirocyclization: Treatment with cyclopropane precursors (e.g., dimethylcyclopropane) in the presence of a Lewis acid catalyst (e.g., CuBr) .

  • Purification: Recrystallization from ethanol or acetic acid to achieve >95% purity.

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 140°C) while improving yields (up to 90%) .

Reaction Optimization

Critical parameters include:

  • Temperature: Optimal bromination occurs at 60–80°C .

  • Solvent: Nitrobenzene or acetic acid enhances electrophilic substitution.

  • Catalyst: Piperidine or triethylamine facilitates dehydrohalogenation during spirocyclization .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition at temperatures >200°C and under prolonged UV exposure.

Crystallographic Data

X-ray diffraction analysis reveals a planar isoquinoline moiety and a puckered cyclopropane ring, with a dihedral angle of 112° between the two planes . The bromine atom occupies an equatorial position, minimizing steric hindrance .

Pharmacological Activities

Anticancer Activity

6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione demonstrates potent antiproliferative effects against multiple myeloma (NCI-H929: IC50_{50} = 2.25 µM) and leukemia (U266: IC50_{50} = 5.86 µM) cell lines . Mechanistically, it induces:

  • IKZF1/3 Degradation: Ubiquitination via CRL4CRBN^\text{CRBN} E3 ligase, leading to proteasomal degradation .

  • Cell Cycle Arrest: G0/G1 phase arrest in NCI-H929 cells, mediated by downregulation of cyclin D1 .

  • Apoptosis: Caspase-3 activation and PARP cleavage at 10 µM .

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs), the compound inhibits TNF-α production (IC50_{50} = 0.76 µM), surpassing lenalidomide (IC50_{50} = 1.2 µM) .

Mechanism of Action

Cereblon Binding

Molecular docking studies reveal a binding energy of −7.5 kcal/mol with CRBN, facilitated by hydrogen bonds between the glutarimide-like moiety and residues Tyr-111 and Trp-380 . The bromine atom enhances hydrophobic interactions with Phe-371 and Val-388 .

Proteasome Dependency

Co-treatment with the proteasome inhibitor bortezomib (100 nM) abolishes IKZF1/3 degradation, confirming ubiquitin-proteasome system (UPS) involvement .

Comparative Analysis with Analogues

CompoundIC50_{50} (NCI-H929)TNF-α Inhibition (IC50_{50})Toxicity (PBMCs)
6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione2.25 µM0.76 µM>20 µM
Lenalidomide0.45 µM1.2 µM5.8 µM
Pomalidomide0.12 µM0.9 µM4.2 µM

The brominated spiro derivative offers a favorable toxicity profile compared to clinical immunomodulatory drugs (IMiDs), with no cytotoxicity observed in normal PBMCs at 20 µM .

Research Applications and Future Directions

Drug Development

  • Multiple Myeloma: Phase 0 studies suggest synergy with dexamethasone and carfilzomib .

  • Solid Tumors: Preclinical models indicate activity in breast (MCF-7) and colon (LoVo) cancers .

Structural Modifications

  • Bromine Replacement: Fluoro or chloro analogues may improve solubility .

  • Spiro Ring Expansion: Six-membered spiro rings could enhance CRBN binding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator